molecular formula C19H28N2O3 B13101418 Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13101418
M. Wt: 332.4 g/mol
InChI Key: JXNKMFZJXJYBTA-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps:

    Formation of the Benzo-oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol and a suitable electrophile.

    Spirocyclization: The benzo-oxazepine intermediate is then subjected to conditions that promote spirocyclization with a piperidine derivative.

    Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo-oxazepine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazepine ring, potentially converting it into a more saturated system.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazepine derivatives.

    Substitution: Various substituted benzo-oxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] Derivatives: These compounds share the core spirocyclic structure but differ in the substituents attached to the rings.

    Benzo-oxazepine Derivatives: Compounds with variations in the oxazepine ring, such as different alkyl or aryl groups.

    Piperidine Derivatives: Compounds that feature the piperidine ring but lack the spirocyclic fusion with the benzo-oxazepine ring.

Uniqueness

The uniqueness of tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-14-5-6-16-15(13-14)20-10-7-19(23-16)8-11-21(12-9-19)17(22)24-18(2,3)4/h5-6,13,20H,7-12H2,1-4H3

InChI Key

JXNKMFZJXJYBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN2)CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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